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molecular formula C14H15FN2O2 B8410992 4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole

4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole

Cat. No. B8410992
M. Wt: 262.28 g/mol
InChI Key: FDAWSYOQGPTSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863310B2

Procedure details

Add a solution of NaOH (15%, 6 mL) to a solution of 4-ethoxycarbonyl-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole (0.350 g, 1.2 mmol) in MeOH (3 mL) and then add acetonitrile (1 mL). Stir the mixture at 50° C. for 3 h, cool to RT and add HCl (10%) until the pH=3. Extract the mixture with EtOAc (3×100 mL). Combine the organic layers and wash with brine (100 mL), dry (MgSO4) and concentrate to provide 4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole as a yellow solid (0.320 g), MS (ESi+): 229.1 (M+H)+. Next treat a solution of 4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole (0.315 g, 1.2 mmol) in DMF (15 mL) previously degassed with N-bromosuccinimide (0.235 g, 1.32 mmol) at RT for about 18 h. Dilute the mixture with EtOAc (80 mL) and wash with cooled water (5×10 mL), dry (MgSO4), and concentrate to provide the desired compound as yellow solid (0.262 g, 73% yield).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
4-ethoxycarbonyl-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[C:9]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[N:10][N:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:12]=1)=[O:7])C.C(#N)C.Cl>CO>[C:6]([C:8]1[C:9]([C:17]2[CH:18]=[CH:19][C:20]([F:23])=[CH:21][CH:22]=2)=[N:10][N:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:12]=1)([OH:7])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
4-ethoxycarbonyl-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole
Quantity
0.35 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NN(C1)C(C)(C)C)C1=CC=C(C=C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to RT
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with EtOAc (3×100 mL)
WASH
Type
WASH
Details
Combine the organic layers and wash with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)C=1C(=NN(C1)C(C)(C)C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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